molecular formula C13H14N2O5S2 B5680412 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE

4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B5680412
M. Wt: 342.4 g/mol
InChI Key: VOBRUROWAVSGOS-UHFFFAOYSA-N
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Description

4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C13H14N2O5S2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its sulfonamide group, which is a key functional group in many pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or pathways.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition for therapeutic purposes .

Comparison with Similar Compounds

  • 4-Methoxy-N-(4-methylphenyl)benzenesulfonamide
  • N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Comparison: Compared to these similar compounds, 4-METHOXY-N-(4-SULFAMOYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-20-11-4-8-13(9-5-11)22(18,19)15-10-2-6-12(7-3-10)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBRUROWAVSGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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